REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]#[N:8])=[C:5]([N+:9]([O-:11])=[O:10])[C:4]([CH3:12])=[N:3]1.S(=O)(=O)(O)[OH:14]>O>[CH3:1][N:2]1[C:6]([C:7]([NH2:8])=[O:14])=[C:5]([N+:9]([O-:11])=[O:10])[C:4]([CH3:12])=[N:3]1
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1C#N)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |